molecular formula C11H13FO2 B1393957 Ethyl 4-fluoro-2,6-dimethylbenzoate CAS No. 773135-70-9

Ethyl 4-fluoro-2,6-dimethylbenzoate

Cat. No. B1393957
M. Wt: 196.22 g/mol
InChI Key: IBVPOZMSDKBUMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-fluoro-2,6-dimethylbenzoate is a chemical compound with the molecular formula C11H13FO2 . It is used in laboratory settings and is not intended for human or veterinary use.


Molecular Structure Analysis

The molecular structure of Ethyl 4-fluoro-2,6-dimethylbenzoate consists of 11 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The average mass is 196.218 Da and the monoisotopic mass is 196.089951 Da .

Scientific Research Applications

  • Photoactive Materials

    • Field: Chemical Crystallography .
    • Application: The compound methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, which is structurally similar to Ethyl 4-fluoro-2,6-dimethylbenzoate, has been synthesized and characterized for its photoactive properties .
    • Method: The molecule was synthesized and its structure was determined. It was found to crystallize in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .
    • Results: The molecule was found to be photoactive in solution, but not in its pure form due to tight packing. The absorption bands in the visible region show a separation of about 20 nm as expected for o-fluoroazobenzene .
  • Diels–Alder Reactivity

    • Field: Organic Chemistry .
    • Application: 4-Fluoro-4-methyl-4H-pyrazoles, which are structurally similar to Ethyl 4-fluoro-2,6-dimethylbenzoate, have been synthesized and studied for their Diels–Alder reactivity .
    • Method: Late-stage fluorination with Selectfluor® was used to synthesize 4-fluoro-4-methyl-4H-pyrazoles .
    • Results: 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) manifested 7-fold lower Diels–Alder reactivity than did 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP), but higher stability in the presence of biological nucleophiles .
  • Chemical Crystallography

    • Field: Chemical Crystallography .
    • Application: The compound methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, which is structurally similar to Ethyl 4-fluoro-2,6-dimethylbenzoate, has been synthesized and characterized for its photoactive properties .
    • Method: The molecule was synthesized and its structure was determined. It was found to crystallize in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .
    • Results: The molecule was found to be photoactive in solution, but not in its pure form due to tight packing. The absorption bands in the visible region show a separation of about 20 nm as expected for o-fluoroazobenzene .
  • Organic Chemistry

    • Field: Organic Chemistry .
    • Application: 4-Fluoro-4-methyl-4H-pyrazoles, which are structurally similar to Ethyl 4-fluoro-2,6-dimethylbenzoate, have been synthesized and studied for their Diels–Alder reactivity .
    • Method: Late-stage fluorination with Selectfluor® was used to synthesize 4-fluoro-4-methyl-4H-pyrazoles .
    • Results: 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) manifested 7-fold lower Diels–Alder reactivity than did 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP), but higher stability in the presence of biological nucleophiles .
  • Chemical Crystallography

    • Field: Chemical Crystallography .
    • Application: The compound methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, which is structurally similar to Ethyl 4-fluoro-2,6-dimethylbenzoate, has been synthesized and characterized for its photoactive properties .
    • Method: The molecule was synthesized and its structure was determined. It was found to crystallize in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .
    • Results: The molecule was found to be photoactive in solution, but not in its pure form due to tight packing. The absorption bands in the visible region show a separation of about 20 nm as expected for o-fluoroazobenzene .
  • Organic Chemistry

    • Field: Organic Chemistry .
    • Application: 4-Fluoro-4-methyl-4H-pyrazoles, which are structurally similar to Ethyl 4-fluoro-2,6-dimethylbenzoate, have been synthesized and studied for their Diels–Alder reactivity .
    • Method: Late-stage fluorination with Selectfluor® was used to synthesize 4-fluoro-4-methyl-4H-pyrazoles .
    • Results: 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) manifested 7-fold lower Diels–Alder reactivity than did 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP), but higher stability in the presence of biological nucleophiles .

properties

IUPAC Name

ethyl 4-fluoro-2,6-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-4-14-11(13)10-7(2)5-9(12)6-8(10)3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVPOZMSDKBUMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676515
Record name Ethyl 4-fluoro-2,6-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-fluoro-2,6-dimethylbenzoate

CAS RN

773135-70-9
Record name Ethyl 4-fluoro-2,6-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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